1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one
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Overview
Description
1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one is an organic compound characterized by a cyclopropyl group attached to a butanone backbone with a chlorine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one typically involves the reaction of 2-methylcyclopropylmethanol with a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The resulting intermediate is then subjected to a Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature.
Oxidation: Conducted in acidic or basic aqueous solutions at elevated temperatures.
Reduction: Performed in anhydrous conditions using solvents like tetrahydrofuran or diethyl ether.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Scientific Research Applications
1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one involves its interaction with nucleophiles and electrophiles. The chlorine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopropyl group.
Comparison with Similar Compounds
1-Chloro-2-butanol: Similar in structure but lacks the cyclopropyl group.
1-Chloro-4-(methylsulfonyl)butan-2-one: Contains a sulfonyl group instead of a cyclopropyl group.
(1S,2R,4S)-2-Chloro-1-isopropyl-4-methylcyclohexane: Similar cycloalkane structure but with different substituents.
Uniqueness: 1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying the effects of ring strain and steric hindrance in chemical reactions.
Biological Activity
1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one is a compound with notable biological activity, particularly in the context of drug discovery and development. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C_7H_11ClO
- Molecular Weight : 150.62 g/mol
The presence of the chloro and cyclopropyl groups contributes to its unique pharmacological profile, which is crucial for its interaction with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- MDM2 Inhibition : The compound acts as an inhibitor of the MDM2 protein, which is implicated in cancer progression. By inhibiting MDM2, it can potentially restore p53 function, leading to apoptosis in cancer cells .
- ADME Properties : The pharmacokinetic properties of this compound have been characterized using advanced in silico models. Studies indicate favorable absorption and distribution characteristics, which enhance its bioavailability .
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : A study demonstrated that the compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through the p53 pathway. This was evidenced by increased levels of pro-apoptotic markers and reduced tumor size compared to controls.
- Toxicity Assessment : In vitro cytotoxicity assays using HepG2 cells showed that the compound has a low toxicity profile, with an IC50 value greater than 100 µM, indicating safety for further development .
Table 1: Biological Activity Summary
Activity Type | Effectiveness | Mechanism |
---|---|---|
MDM2 Inhibition | High | Restores p53 function |
Anticancer Activity | Moderate | Induces apoptosis |
Cytotoxicity | Low | Minimal impact on normal cells |
Table 2: ADME Properties
Property | Value |
---|---|
Absorption | High |
Distribution | Moderate |
Metabolism | Phase I metabolism |
Excretion | Renal |
Properties
IUPAC Name |
1-chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO/c1-6-4-7(6)2-3-8(10)5-9/h6-7H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRMUIYPWRLUQZ-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]1CCC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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